molecular formula C6H10O5 B13410765 1,6-Anhydro-b-L-gulopyranose CAS No. 67999-95-5

1,6-Anhydro-b-L-gulopyranose

Cat. No.: B13410765
CAS No.: 67999-95-5
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-GNFDWLABSA-N
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Description

1,6-Anhydro-b-L-gulopyranose is a cyclic ether with the molecular formula C6H10O5. It is a derivative of L-gulose, a sugar molecule, and is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-b-L-gulopyranose can be synthesized through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to the formation of anhydrous sugars, including this compound . The reaction conditions typically involve temperatures ranging from 300°C to 600°C.

Industrial Production Methods

Industrial production of this compound also relies on the pyrolysis of lignocellulosic biomass. This method is advantageous due to the abundance of biomass and the potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-b-L-gulopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1,6-Anhydro-b-L-gulopyranose has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-anhydro-b-L-gulopyranose involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The anhydro bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,6-anhydro-b-L-gulopyranose include:

Uniqueness

This compound is unique due to its specific anhydro bridge and its derivation from L-gulose. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

67999-95-5

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1S,2S,3S,4S,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m0/s1

InChI Key

TWNIBLMWSKIRAT-GNFDWLABSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O1)O2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Origin of Product

United States

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